molecular formula C22H18O4 B15348911 1,3-Bis(4-formylphenoxy)xylene

1,3-Bis(4-formylphenoxy)xylene

Cat. No.: B15348911
M. Wt: 346.4 g/mol
InChI Key: ZPSKSLMDQIUZPV-UHFFFAOYSA-N
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Description

1,3-Bis(4-formylphenoxy)xylene is an organic compound with the chemical formula C22H18O4 It is characterized by the presence of two formyl groups attached to phenoxy groups, which are in turn connected to a xylene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-formylphenoxy)xylene can be synthesized through a multi-step process involving the reaction of 1,3-bis(4-hydroxyphenoxy)xylene with a formylating agent such as paraformaldehyde. The reaction typically occurs under acidic conditions, often using a catalyst like hydrochloric acid or sulfuric acid to facilitate the formylation reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the hydroxyl groups to formyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. Industrial production also focuses on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-formylphenoxy)xylene undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: 1,3-Bis(4-carboxyphenoxy)xylene.

    Reduction: 1,3-Bis(4-hydroxymethylphenoxy)xylene.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

1,3-Bis(4-formylphenoxy)xylene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a cross-linking agent in the preparation of biomaterials.

    Medicine: Explored for its role in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials such as resins, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-formylphenoxy)xylene involves its ability to undergo various chemical transformations due to the presence of reactive formyl and phenoxy groups. These groups can participate in nucleophilic and electrophilic reactions, allowing the compound to interact with different molecular targets. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-hydroxyphenoxy)xylene: Similar structure but with hydroxyl groups instead of formyl groups.

    1,3-Bis(4-methoxyphenoxy)xylene: Similar structure but with methoxy groups instead of formyl groups.

    1,3-Bis(4-nitrophenoxy)xylene: Similar structure but with nitro groups instead of formyl groups.

Uniqueness

1,3-Bis(4-formylphenoxy)xylene is unique due to the presence of formyl groups, which provide distinct reactivity compared to hydroxyl, methoxy, or nitro groups. This unique reactivity makes it a valuable compound for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

4-[[3-[(4-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde

InChI

InChI=1S/C22H18O4/c23-13-17-4-8-21(9-5-17)25-15-19-2-1-3-20(12-19)16-26-22-10-6-18(14-24)7-11-22/h1-14H,15-16H2

InChI Key

ZPSKSLMDQIUZPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)COC2=CC=C(C=C2)C=O)COC3=CC=C(C=C3)C=O

Origin of Product

United States

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